Ronactolol

Description

Properties

CAS No. |

90895-85-5 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

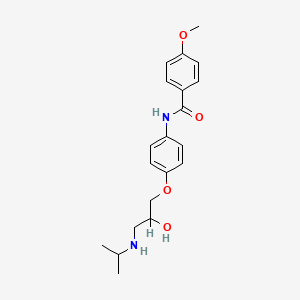

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide |

InChI |

InChI=1S/C20H26N2O4/c1-14(2)21-12-17(23)13-26-19-10-6-16(7-11-19)22-20(24)15-4-8-18(25-3)9-5-15/h4-11,14,17,21,23H,12-13H2,1-3H3,(H,22,24) |

InChI Key |

BPNZFFWEUGGXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-(2-hydroxy-3-isopropylamino)propoxy-4-anisanilide ronactolol |

Origin of Product |

United States |

Foundational & Exploratory

Ronactolol's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action of Ronactolol on cardiac myocytes. Therefore, this guide provides a comprehensive overview of the established mechanisms of action for its designated class of drugs: beta-adrenergic receptor antagonists (beta-blockers). The experimental protocols, quantitative data, and signaling pathways described herein are representative of the beta-blocker class and should not be considered as specific data for this compound.

Introduction to this compound and the Beta-Blocker Class

This compound is classified as a beta-adrenergic receptor antagonist.[1] Beta-blockers are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. Their therapeutic effects are primarily mediated by their interaction with beta-adrenergic receptors (β-ARs) on the surface of cardiac myocytes, the muscle cells of the heart. By blocking these receptors, they modulate the downstream signaling cascades that regulate cardiac function.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

The fundamental mechanism of action of beta-blockers, and presumably this compound, is the competitive antagonism of β-adrenergic receptors. In cardiac myocytes, the predominant subtype is the β1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a signaling cascade that increases heart rate, contractility, and conduction velocity.

By binding to these receptors without activating them, beta-blockers prevent catecholamines from exerting their effects, thereby reducing the sympathetic nervous system's influence on the heart. This leads to a decrease in myocardial oxygen demand, a key therapeutic goal in ischemic heart disease.

Signaling Pathways Modulated by Beta-Blockers

The binding of a beta-blocker to the β1-adrenergic receptor inhibits the activation of the associated Gs protein. This, in turn, prevents the activation of adenylyl cyclase, leading to reduced production of the second messenger cyclic adenosine monophosphate (cAMP). Lower levels of cAMP result in decreased activation of Protein Kinase A (PKA). PKA normally phosphorylates several key proteins within the cardiac myocyte to enhance cardiac function. The inhibition of this pathway by beta-blockers leads to:

-

Reduced phosphorylation of L-type calcium channels: This decreases calcium influx during the action potential, leading to a reduction in contractility (negative inotropy).

-

Reduced phosphorylation of phospholamban: This results in decreased activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to slower calcium reuptake into the sarcoplasmic reticulum and contributing to a slower heart rate (negative chronotropy) and relaxation.

-

Reduced phosphorylation of troponin I: This sensitizes the myofilaments to calcium, and its reduced phosphorylation contributes to the negative inotropic effect.

Diagram: Beta-1 Adrenergic Receptor Signaling Pathway in Cardiac Myocytes

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ronactolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronactolol, scientifically known as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a beta-adrenergic receptor antagonist.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound and details the necessary chemical characterization techniques required to verify its identity and purity. The synthesis involves a multi-step process beginning with the preparation of a key intermediate, N-(4-hydroxyphenyl)-4-methoxybenzamide, followed by the introduction of the aminopropanol side chain characteristic of beta-blockers. This document outlines detailed, albeit extrapolated, experimental protocols and summarizes the expected analytical data in structured tables. Furthermore, logical workflows for the synthesis are presented using Graphviz diagrams to enhance clarity for research and development purposes.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the intermediate: N-(4-hydroxyphenyl)-4-methoxybenzamide.

-

Addition of the aminopropanol side chain to yield this compound.

A proposed overall synthetic workflow is depicted below:

Caption: Proposed overall synthesis workflow for this compound.

Stage 1: Synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide

This intermediate is synthesized via an acylation reaction between 4-aminophenol and 4-methoxybenzoyl chloride. A well-established method for forming amides from amines and acyl chlorides is the Schotten-Baumann reaction, which is typically performed in a basic aqueous solution.[3]

1.1.1. Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide

-

Materials:

-

4-Aminophenol

-

4-Methoxybenzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, beakers, Büchner funnel, etc.)

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in a 10% aqueous sodium hydroxide solution.

-

Reaction Initiation: While vigorously stirring the solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes after the complete addition of the 4-methoxybenzoyl chloride.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude N-(4-hydroxyphenyl)-4-methoxybenzamide.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from ethanol to obtain purified N-(4-hydroxyphenyl)-4-methoxybenzamide.

-

Drying: Dry the purified product in a vacuum oven.

-

Stage 2: Synthesis of this compound

The second stage involves the reaction of the phenolic hydroxyl group of N-(4-hydroxyphenyl)-4-methoxybenzamide with epichlorohydrin to form an epoxide intermediate, followed by the ring-opening of the epoxide with isopropylamine.

1.2.1. Experimental Protocol: Synthesis of this compound

-

Materials:

-

N-(4-hydroxyphenyl)-4-methoxybenzamide

-

Epichlorohydrin

-

Isopropylamine

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent)

-

Standard laboratory glassware for reflux and workup

-

-

Procedure:

-

Epoxide Formation:

-

Dissolve N-(4-hydroxyphenyl)-4-methoxybenzamide in a suitable solvent.

-

Add a base to deprotonate the phenolic hydroxyl group.

-

Add an excess of epichlorohydrin and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess epichlorohydrin and solvent under reduced pressure.

-

The resulting crude N-(4-(oxiran-2-ylmethoxy)phenyl)-4-methoxybenzamide can be purified by column chromatography or used directly in the next step.

-

-

Ring-Opening Reaction:

-

Dissolve the crude epoxide intermediate in a suitable solvent like ethanol or methanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

-

The crude this compound can then be purified by recrystallization or column chromatography.

-

-

Chemical Characterization

Comprehensive chemical characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for the analysis of organic molecules.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR Spectroscopy: Provides information on the number and environment of carbon atoms in the molecule.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons (4-methoxybenzoyl group) | 6.9 - 7.9 | Doublets | 4H | Protons on the two phenyl rings |

| Aromatic Protons (aminophenoxy group) | 6.8 - 7.5 | Doublets | 4H | Protons on the two phenyl rings |

| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group protons |

| -CH(OH)- | ~4.0 | Multiplet | 1H | Methine proton of the hydroxyl-bearing carbon |

| -O-CH₂- | ~4.0 | Multiplet | 2H | Methylene protons adjacent to the ether oxygen |

| -N-CH(CH₃)₂ | ~2.8 | Septet | 1H | Methine proton of the isopropyl group |

| -NH-CH₂- | ~2.7 | Multiplet | 2H | Methylene protons adjacent to the secondary amine |

| -NH- | Variable | Broad Singlet | 1H | Amine proton |

| -OH | Variable | Broad Singlet | 1H | Hydroxyl proton |

| -N-CH(CH₃)₂ | ~1.1 | Doublet | 6H | Methyl protons of the isopropyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon (-C=O) | 165 - 170 | Amide carbonyl carbon |

| Aromatic Carbons | 114 - 163 | Carbons of the two phenyl rings |

| -O-CH₂- | ~70 | Methylene carbon adjacent to the ether oxygen |

| -CH(OH)- | ~69 | Methine carbon of the hydroxyl-bearing carbon |

| -O-CH₃ | ~55 | Methoxy group carbon |

| -N-CH₂- | ~50 | Methylene carbon adjacent to the secondary amine |

| -N-CH(CH₃)₂ | ~49 | Methine carbon of the isopropyl group |

| -N-CH(CH₃)₂ | ~23 | Methyl carbons of the isopropyl group |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | 3550 - 3200 | Broad, Strong |

| N-H Stretch | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | ~3030 | Variable |

| Alkyl C-H Stretch | 2950 - 2850 | Medium/Strong |

| C=O Stretch (Amide) | 1690 - 1630 | Strong |

| Aromatic C=C Bend | 1700 - 1500 | Medium |

| C-O Stretch (Ether) | 1300 - 1000 | Strong |

| C-N Stretch | 1350 - 1000 | Medium/Weak |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₀H₂₆N₂O₄ |

| Molecular Weight | 358.43 g/mol |

| (M+H)⁺ | m/z 359.1965 |

| Key Fragments | Fragments corresponding to the loss of the isopropyl group, the side chain, and cleavage of the amide bond would be expected. |

Physicochemical Properties

2.2.1. Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

2.2.2. Solubility

The solubility of this compound in various solvents is important for its formulation and biological testing.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a crystalline solid with a defined melting point. The exact value is not available in the literature. |

| Solubility | Likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be low but may be enhanced by forming a salt (e.g., hydrochloride). |

Experimental Protocols for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Obtain a high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.

Melting Point Determination

-

Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and determine the melting point range using a standard melting point apparatus.

Solubility Assessment

-

Procedure: Qualitatively assess the solubility of this compound by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO) at room temperature and observing for dissolution.

Logical Diagrams

Caption: Workflow for the purification and characterization of synthesized this compound.

Conclusion

This technical guide provides a detailed, though theoretical, framework for the synthesis and chemical characterization of this compound. The proposed synthetic route is based on well-established chemical principles for the synthesis of beta-blockers. The outlined characterization methods are standard practices in organic chemistry and are essential for verifying the structure and purity of the final product. This guide is intended to serve as a valuable resource for researchers and scientists involved in the development of new pharmaceutical agents. Further experimental validation is required to confirm the specific reaction conditions and to obtain precise analytical data for this compound.

References

In Vitro Binding Affinity of Ronactolol to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of the novel beta-adrenergic receptor antagonist, Ronactolol. The document details its binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors, outlines the experimental protocols used for these determinations, and illustrates key concepts through signaling pathway and workflow diagrams.

Quantitative Binding Affinity Data

The in vitro affinity of this compound for human β1 and β2 adrenergic receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) were calculated to quantify the binding affinity and potency of this compound. The results are summarized in the table below, presenting this compound as a selective β1-adrenergic receptor antagonist.

| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Selectivity (β2/β1 K_i_ Ratio) |

| This compound | β1-adrenergic | 15 | 25 | 20 |

| β2-adrenergic | 300 | 500 | ||

| Propranolol (Non-selective control) | β1-adrenergic | 10 | 18 | 1.5 |

| β2-adrenergic | 15 | 28 | ||

| ICI 118,551 (β2-selective control) | β1-adrenergic | 240 | 450 | 0.0025 |

| β2-adrenergic | 0.6 | 1.1 |

Experimental Protocols

The following section details the methodology for the competitive radioligand binding assay used to determine the binding affinity of this compound.

Materials and Reagents

-

Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic receptor antagonist)

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1-adrenergic receptor or the human β2-adrenergic receptor.

-

Non-specific Binding Control: Propranolol at a high concentration (e.g., 10 µM).

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

Cell Culture and Membrane Preparation

CHO cells expressing either human β1 or β2-adrenergic receptors are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic. Cells are grown to approximately 80-90% confluency before harvesting.

For membrane preparation, cells are washed with phosphate-buffered saline (PBS), scraped, and then homogenized in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford assay.

Competitive Radioligand Binding Assay

The binding assay is performed in a 96-well plate format. Each well contains a final volume of 200 µL.

-

Incubation Mixture: To each well, the following are added in order:

-

50 µL of assay buffer or this compound at various concentrations (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of [³H]-CGP 12177 at a final concentration close to its K_d_ value for the respective receptor subtype.

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Determination of Non-specific Binding: A set of wells containing 10 µM propranolol instead of this compound is included to determine the level of non-specific binding of the radioligand.

-

Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) are used to calculate the specific binding at each concentration of this compound. The IC50 value is determined by non-linear regression analysis of the competition binding curve (plotting specific binding against the log concentration of this compound). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

K_i_ = IC_50_ / (1 + [L]/K_d_)

where:

-

[L] is the concentration of the radioligand.

-

K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Beta-1 Adrenergic Receptor Signaling Pathway

This compound, as a β1-adrenergic antagonist, blocks the initiation of the following signaling cascade, which is typically activated by endogenous catecholamines like norepinephrine and epinephrine.

Pharmacological Profile of Ronactolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific information on the pharmacological profile of Ronactolol. It is intended for research and informational purposes only. A significant portion of the detailed pharmacological data typically available for beta-blockers is not present in the peer-reviewed literature for this compound.

Introduction

This compound is a beta-adrenoceptor antagonist belonging to the aryloxypropanolamine class of compounds.[1] Like other beta-blockers, its primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors, leading to a reduction in sympathetic tone. This class of drugs is widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[2]

This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its characteristics as a beta-blocker. Due to the limited availability of specific preclinical and clinical data in the public domain, this paper also outlines standard experimental protocols used to characterize such compounds, providing a framework for any future investigation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (±)-4'-[2-hydroxy-3-(isopropylamino)propoxy]-p-anisanilide | [1] |

| Molecular Formula | C₂₀H₂₆N₂O₄ | |

| Molecular Weight | 358.43 g/mol | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Pharmacodynamics

The pharmacodynamic profile of a beta-blocker is primarily defined by its affinity for beta-adrenoceptors, its selectivity for receptor subtypes (β₁ vs. β₂), and the presence or absence of intrinsic sympathomimetic activity (ISA).

Receptor Binding Affinity and Selectivity

Quantitative data on this compound's binding affinity (Ki or IC₅₀ values) for β₁ and β₂-adrenergic receptors are not available in the published literature. Beta-blockers are classified based on their relative affinity for these receptor subtypes.

-

β₁-selective (Cardioselective) blockers have a higher affinity for β₁ receptors, which are predominantly located in the heart. This selectivity can reduce the incidence of side effects associated with the blockade of β₂ receptors in the bronchi and peripheral blood vessels.[3]

-

Non-selective blockers exhibit similar affinity for both β₁ and β₂ receptors.

The selectivity of a beta-blocker is a crucial parameter in determining its clinical utility and side-effect profile.

Intrinsic Sympathomimetic Activity (ISA)

Information regarding the intrinsic sympathomimetic activity (ISA) of this compound is not available in the scientific literature. Beta-blockers with ISA are partial agonists, meaning they can cause a slight stimulation of the beta-receptor, especially at rest when sympathetic tone is low.[4] This can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.

Mechanism of Action and Signaling Pathway

As a beta-adrenoceptor antagonist, this compound is expected to competitively inhibit the binding of endogenous catecholamines to beta-adrenergic receptors. This action primarily affects the Gs-protein coupled receptor signaling cascade.

References

- 1. High-performance liquid chromatographic method for determination of this compound in urine and plasma: evaluation of pharmacokinetic parameters in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

The Early-Stage Discovery and Development of Ronactolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronactolol is a beta-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of catecholamines like adrenaline on the heart and blood vessels. Its chemical name is N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide[1]. The development of this compound represents a typical path in pharmaceutical research for aryloxypropanolamine beta-blockers, involving chemical synthesis, analytical method development, and early-phase clinical evaluation. This technical guide provides a comprehensive overview of the available data on the early-stage discovery and development of this compound, including a proposed synthesis, its mechanism of action, analytical protocols, and a summary of its initial clinical investigation.

Chemical Synthesis

While a specific patent detailing the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for analogous beta-blockers. The synthesis of aryloxypropanolamine beta-blockers typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.

A proposed two-step synthesis for this compound is outlined below:

-

Formation of the Epoxide Intermediate: The synthesis would likely begin with the reaction of 4'-hydroxy-p-anisanilide with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the key epoxide intermediate, N-[4-(2,3-epoxypropoxy)phenyl]-4-methoxybenzamide.

-

Ring-Opening Reaction: The epoxide intermediate is then reacted with isopropylamine. The nucleophilic amine attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of the final product, this compound. This reaction is typically carried out in a protic solvent like ethanol or isopropanol.

Pharmacology

Mechanism of Action

As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of endogenous catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase. The subsequent increase in cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.

In cardiac muscle, this signaling cascade results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking these receptors, this compound reduces the effects of sympathetic nervous system stimulation on the heart.

Receptor Selectivity and Potency

Quantitative data on the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for beta-1 and beta-2 adrenergic receptor subtypes are not available in the public domain. Such data are crucial for determining the cardioselectivity of a beta-blocker. A higher affinity for beta-1 receptors (predominantly in the heart) over beta-2 receptors (in the lungs and peripheral blood vessels) is a desirable characteristic to minimize side effects like bronchoconstriction.

Analytical Methodologies

A high-performance liquid chromatographic (HPLC) method for the determination of this compound in human plasma and urine has been developed and published[2]. This method was crucial for the clinical evaluation of the drug's pharmacokinetic profile.

Experimental Protocol: HPLC Determination of this compound

Plasma Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Alkalinize the plasma sample.

-

Perform a single-step liquid-liquid extraction with methylene chloride.

-

Separate the organic layer and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Urine Sample Preparation:

-

Urine samples are directly injected into the HPLC system without extraction.

Chromatographic Conditions:

-

Plasma Analysis:

-

Column: Microbore silica column.

-

Detection: UV at 278 nm.

-

-

Urine Analysis:

-

Column: Microbore C18 column.

-

Mobile Phase: Ion-pairing mobile phase.

-

Data Presentation: Analytical Method Parameters

| Parameter | Plasma Assay | Urine Assay |

| Linearity | Excellent | Excellent |

| Limit of Detection | 1.5 ng/mL | 75 ng/mL |

Clinical Development

Phase I Clinical Trial

This compound was administered orally in capsules to healthy human volunteers at three single doses: 30 mg, 60 mg, and 120 mg[2]. The primary objective of this study was to determine the main pharmacokinetic parameters of the drug.

Data Presentation: Pharmacokinetic Parameters

| Parameter | 30 mg Dose | 60 mg Dose | 120 mg Dose |

| Cmax (Maximum Concentration) | Data not available | Data not available | Data not available |

| Tmax (Time to Cmax) | Data not available | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |

| t1/2 (Elimination Half-life) | Data not available | Data not available | Data not available |

Note: While the study to determine these parameters was conducted, the specific quantitative results are not publicly available.

Early-Stage Development Workflow

The early-stage discovery and development of a beta-blocker like this compound typically follows a structured workflow from initial concept to early clinical testing.

Conclusion

This compound is a beta-adrenergic receptor antagonist that underwent initial stages of drug development, including chemical synthesis, the establishment of analytical methods for its quantification in biological fluids, and a Phase I clinical trial to assess its pharmacokinetic profile in healthy volunteers. While detailed quantitative data on its pharmacological potency, selectivity, and human pharmacokinetics are not widely published, the available information provides a foundational understanding of its early development. The methodologies and developmental pathway of this compound are characteristic of beta-blocker discovery and serve as a valuable case study for professionals in the field of drug development. Further research or release of proprietary data would be necessary to fully elucidate the complete preclinical and clinical profile of this compound.

References

The Core Structure-Activity Relationship of Ronactolol: A Technical Guide for Drug Development Professionals

An in-depth analysis of the molecular architecture of Ronactolol and its derivatives reveals key structural determinants for beta-adrenergic receptor antagonism. This guide synthesizes the available structure-activity relationship (SAR) data, outlines pivotal experimental protocols for its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows to inform future drug discovery and development efforts in the class of aryloxypropanolamine β-blockers.

This compound, chemically known as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a beta-adrenergic receptor antagonist. Its structure is characteristic of the aryloxypropanolamine class of β-blockers, which have been a cornerstone in the management of cardiovascular diseases for decades. The therapeutic efficacy and selectivity of these agents are intrinsically linked to their molecular structure. Understanding the nuanced relationships between chemical modifications and biological activity is paramount for the rational design of new, more effective, and safer drug candidates.

Unveiling the Pharmacophore: Key Structural Insights

The structure-activity relationship of aryloxypropanolamine β-blockers, including this compound, is well-defined by several key structural features that govern their interaction with β-adrenergic receptors. These receptors, integral membrane proteins, play a crucial role in the sympathetic nervous system's regulation of cardiac function and other physiological processes.

The essential components of the aryloxypropanolamine pharmacophore include:

-

The Aryloxy Group: The nature and substitution pattern of the aromatic ring system are primary determinants of the compound's affinity and selectivity for β-receptor subtypes (β1 and β2). In this compound, this is a p-anisanilide moiety.

-

The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- chain is a critical linker. The ether oxygen is crucial for high antagonistic potency.

-

The Secondary Amine: A secondary amine is optimal for activity. The substituent on the nitrogen atom significantly influences potency, with bulky groups like isopropyl or tert-butyl generally conferring high affinity. This compound features an isopropyl group.

-

The Chiral Center: The hydroxyl-bearing carbon atom in the propanolamine chain is a chiral center. For aryloxypropanolamine β-blockers, the (S)-enantiomer is consistently the more potent antagonist, often by a factor of 100 or more compared to the (R)-enantiomer.

Quantitative Structure-Activity Relationship of this compound Analogs

While specific quantitative SAR data for a wide range of this compound analogs is not extensively published in readily available literature, the principles governing this class of compounds allow for the extrapolation of expected activity trends. The following table summarizes the generalized structure-activity relationships for aryloxypropanolamine β-blockers, which are directly applicable to the this compound scaffold.

| Modification Site | Structural Change | Effect on β-Adrenergic Blocking Activity | Reference |

| Aromatic Ring (p-position) | Introduction of amide-containing substituents (as in this compound) | Can confer β1-selectivity. | |

| Aromatic Ring (o, m, p-positions) | Varied substitution patterns | Modulates potency and selectivity. Ortho-substitution can increase potency. | |

| Propanolamine Side Chain | Replacement of the ether oxygen | Generally leads to a significant decrease in antagonistic activity. | |

| Amine Substituent | Variation of the N-alkyl group (e.g., isopropyl, tert-butyl) | Bulky substituents are crucial for high potency. | |

| Stereochemistry at C-2 | (R)-enantiomer instead of (S)-enantiomer | Drastic reduction in β-blocking activity. |

Experimental Protocols for SAR Evaluation

The characterization of this compound analogs and the determination of their SAR profile rely on a suite of well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay directly measures the affinity of a test compound for the β-adrenergic receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound analogs for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing β1- or β2-adrenergic receptors (e.g., CHO cells, rat lung, or heart tissue).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-labeled competing ligands (this compound analogs).

-

Propranolol (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled this compound analog. For total binding, omit the competitor. For non-specific binding, add a high concentration of propranolol.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

Objective: To determine the potency (IC50) of this compound analogs as functional antagonists of β-adrenergic receptors.

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest.

-

Isoproterenol (a non-selective β-agonist).

-

This compound analogs.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of the this compound analog. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the basal control.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the isoproterenol-stimulated cAMP production.

Visualizing the Molecular Landscape

To better understand the context of this compound's mechanism of action and the experimental approaches to its study, the following diagrams provide a visual representation of key pathways and workflows.

Preclinical In Vivo Studies of Ronactolol: A Data Gap in Publicly Available Research

Despite a comprehensive search of scientific literature and public databases, no specific in vivo preclinical studies for the beta-adrenergic receptor antagonist Ronactolol in animal models have been identified. This absence of publicly available data prevents the creation of an in-depth technical guide as requested, which would include quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways.

This compound, identified as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a known beta-blocker. However, the only publicly accessible research is a 1992 study detailing a high-performance liquid chromatographic method for the determination of this compound in human urine and plasma. This study focused on the evaluation of pharmacokinetic parameters in healthy human volunteers following oral administration.[1] While this paper establishes the drug's existence and its classification, it does not contain or reference any preceding preclinical animal studies that would typically investigate a drug's safety, efficacy, and pharmacokinetic profile before human trials.

Standard preclinical drug development for a beta-blocker would involve a series of in vivo animal studies to characterize its pharmacological and toxicological properties. These studies are foundational for establishing a drug's safety profile and for guiding the design of clinical trials. The lack of such published data for this compound means that critical information regarding its effects in animal models—such as its mechanism of action, dose-response relationships, potential target organs for toxicity, and metabolic pathways—is not available in the public domain.

For context, preclinical studies for other beta-blockers, such as propranolol, have been extensively published. These studies in various animal models have been crucial in understanding their therapeutic effects and potential side effects. For instance, research in animal models has elucidated the role of beta-blockers in mitigating brain cytokine expression and has been used to investigate their effects on conditions like cavernous vascular malformations.

Without access to proprietary industry data, which may exist but is not publicly disclosed, a comprehensive technical guide on the preclinical in vivo studies of this compound cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations of its biological pathways are therefore unachievable at this time. Further research and publication in this area would be necessary to enable such a technical analysis.

References

Ronactolol's Effect on Intracellular Signaling Pathways: A Technical Guide

Disclaimer: Scientific literature detailing the specific intracellular signaling effects of Ronactolol is limited. This guide provides an in-depth overview of the expected mechanisms of action based on its classification as a beta-adrenergic receptor antagonist (beta-blocker). The described pathways, experimental data, and protocols are representative of the beta-blocker class of drugs and serve as a comprehensive framework for investigating this compound's specific properties.

Introduction to this compound and Beta-Adrenergic Signaling

This compound is classified as a beta-adrenergic receptor antagonist.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, particularly in the cardiovascular system.[2] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscles of the blood vessels and airways.[2]

The primary signaling pathway activated by β-ARs is the Gs-protein pathway, which leads to the production of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). By blocking this pathway, beta-blockers reduce heart rate, myocardial contractility, and blood pressure. This guide will explore the canonical Gs/cAMP/PKA pathway and other potential signaling cascades affected by beta-blockers like this compound.

Core Signaling Pathways Modulated by Beta-Blockers

The Canonical Gs/cAMP/PKA Pathway

The primary mechanism of action for beta-blockers is the antagonism of the Gs-protein coupled signaling cascade.

-

Receptor Antagonism: this compound, as a beta-blocker, would bind to β-adrenergic receptors, preventing the binding of agonists like epinephrine and norepinephrine.

-

G-Protein Inactivation: This prevents the activation of the associated heterotrimeric G-protein (Gs), keeping it in its inactive, GDP-bound state.

-

Adenylyl Cyclase Inhibition: The inactive Gs-protein is unable to activate adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.

-

Reduction in cAMP Levels: Consequently, intracellular levels of the second messenger cAMP decrease.

-

PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive tetrameric form.

-

Downstream Effects: The lack of active PKA prevents the phosphorylation of its various downstream targets, which in cardiac myocytes include L-type calcium channels and phospholamban, leading to decreased heart rate and contractility.

Alternative Signaling: β-Arrestin and MAPK/ERK Pathway

While the Gs pathway is primary, GPCRs, including β-ARs, can also signal through other pathways, such as those involving β-arrestin and the Mitogen-Activated Protein Kinase (MAPK) cascade. Some beta-blockers have been shown to act as "biased agonists," inhibiting G-protein signaling while potentially modulating β-arrestin-mediated pathways. The effect of this compound on these pathways would require specific investigation.

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the MAPK pathway and can be activated by GPCRs. The phosphorylation of ERK1/2 is a common endpoint for measuring the activation of many GPCRs. Inhibition of β-ARs by a beta-blocker would be expected to reduce agonist-induced ERK1/2 phosphorylation.

Quantitative Data on Beta-Blocker Activity

The following tables present hypothetical quantitative data representative of a typical beta-blocker, which would be determined through the experimental protocols outlined in the subsequent section.

Table 1: Radioligand Binding Affinity

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

|---|---|---|

| Ki (nM) | 1.5 | 25.0 |

| Bmax (fmol/mg protein) | 120 | 85 |

Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki indicates higher binding affinity. Bmax (maximum binding capacity) reflects the density of receptors in the tissue.

Table 2: Functional Antagonism of cAMP Production

| Parameter | Isoproterenol (Agonist) | Isoproterenol + this compound (10 nM) |

|---|---|---|

| EC50 for cAMP production (nM) | 5.0 | 50.0 |

| Maximum cAMP production (% of control) | 100% | 98% |

EC50 is the concentration of an agonist that gives a half-maximal response. An increase in the EC50 in the presence of an antagonist indicates competitive inhibition.

Table 3: Inhibition of Downstream Kinase Phosphorylation

| Treatment | p-PKA / Total PKA Ratio | p-ERK1/2 / Total ERK1/2 Ratio |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| Isoproterenol (1 µM) | 4.5 | 3.2 |

| Isoproterenol + this compound (10 nM) | 1.2 | 1.1 |

Ratios are normalized to the vehicle control. A decrease in the ratio in the presence of the antagonist indicates inhibition of the signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a beta-blocker like this compound on intracellular signaling pathways.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity and density of receptors.

Objective: To determine the Ki and Bmax of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor of interest.

-

Radioligand (e.g., [3H]-CGP 12177).

-

This compound at various concentrations.

-

Non-specific competitor (e.g., high concentration of propranolol).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound (for competition assay) or varying concentrations of radioligand (for saturation assay).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: For competition assays, calculate the Ki from the IC50 values. For saturation assays, determine the Kd and Bmax from a saturation binding curve.

References

Investigating the Selectivity of Ronactolol for Beta-1 versus Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the selectivity of beta-adrenergic receptor antagonists, with a focus on the methodologies required to characterize the binding and functional properties of compounds like Ronactolol. Due to the limited publicly available data on this compound, this document utilizes the well-characterized beta-blockers, propranolol (a non-selective antagonist) and metoprolol (a β1-selective antagonist), as exemplars to illustrate the experimental protocols and data analysis required for such an investigation. Detailed protocols for radioligand binding assays and functional cyclic AMP (cAMP) assays are provided, alongside a discussion of data interpretation. Visualizations of key experimental workflows and the canonical beta-adrenergic signaling pathway are included to facilitate understanding.

Introduction to Beta-Adrenergic Receptor Selectivity

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine.[1] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release.[2] β2-adrenergic receptors are found in various tissues, including the lungs, blood vessels, and skeletal muscle, and their activation causes smooth muscle relaxation (e.g., bronchodilation and vasodilation).[1]

The therapeutic efficacy of beta-blockers is often dependent on their selectivity for these receptor subtypes. For instance, β1-selective blockers (often termed "cardioselective") are desirable for treating cardiovascular conditions as they can reduce cardiac workload with a lower risk of inducing bronchoconstriction, a side effect associated with the blockade of β2 receptors.[2] Therefore, a thorough investigation of a new chemical entity's selectivity profile, such as for this compound, is a critical step in its preclinical development.

This guide outlines the essential in vitro assays used to determine the binding affinity and functional potency of a compound at β1 and β2-adrenergic receptors.

Data Presentation: Quantifying Selectivity

To assess the selectivity of a compound, its binding affinity (Ki) and functional potency (IC50 or EC50) for each receptor subtype are determined and compared. The ratio of these values provides a quantitative measure of selectivity.

Table 1: Illustrative Binding Affinity and Functional Potency of Propranolol and Metoprolol for Human β1 and β2-Adrenergic Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity (β2 Ki / β1 Ki) |

| Propranolol | β1-AR | 2.3 | 1.5 (KB) | ~1 |

| β2-AR | 1.9 | - | ||

| Metoprolol | β1-AR | 18.6 (S-enantiomer) | 123 (in vivo) | ~30 |

| β2-AR | 550 (S-enantiomer) | - |

Note: Data for propranolol and metoprolol are compiled from various sources for illustrative purposes. The KB value for propranolol is an equilibrium dissociation constant determined by antagonism and is analogous to Ki.[3] The IC50 for metoprolol is from an in vivo study and may not directly correlate with in vitro functional potency. Specific data for this compound is not publicly available.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a compound with the receptor protein, typically in cell membrane preparations.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for β1 and β2-adrenergic receptors.

Materials:

-

Cell lines stably expressing human β1-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Cell lines stably expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A non-selective, high-affinity antagonist such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).

-

Test compound (e.g., this compound) at a range of concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture the cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response of a cell to a compound, providing information on its potency as an agonist or antagonist. For β-adrenergic receptors, which are coupled to the Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

Objective: To determine the functional potency (IC50) of the test compound (e.g., this compound) to inhibit agonist-induced cAMP production at β1 and β2-adrenergic receptors.

Materials:

-

Cell lines stably expressing human β1 or β2-adrenergic receptors.

-

A non-selective β-agonist (e.g., isoproterenol).

-

Test compound (e.g., this compound) at a range of concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

-

Cell culture medium and 96-well plates.

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with increasing concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation:

-

Add a fixed concentration of the β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Determine the cAMP concentration in each sample.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

-

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflows

Caption: Workflow for a Radioligand Competition Binding Assay.

References

The Therapeutic Potential of Ronactolol: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ronactolol is a beta-adrenergic receptor antagonist with potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, placed within the broader context of beta-blocker therapeutics. While specific clinical efficacy data for this compound in conditions such as hypertension and cardiac arrhythmias are limited in publicly available literature, this document extrapolates its potential therapeutic utility based on its mechanism of action and the well-established clinical profile of the beta-blocker class. This guide summarizes the available pharmacokinetic data for this compound, outlines general experimental protocols for the evaluation of beta-blockers, and visualizes the core signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of a wide spectrum of cardiovascular diseases, including hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1][2] These agents exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors, thereby modulating the physiological responses of the sympathetic nervous system.[2]

This compound is classified as a beta-adrenergic receptor antagonist.[3] Despite its identification and initial pharmacokinetic characterization, this compound remains a relatively understudied compound in comparison to more widely prescribed beta-blockers. This guide aims to consolidate the existing knowledge on this compound and to provide a theoretical framework for its potential therapeutic applications by drawing parallels with other drugs in its class.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of beta-adrenergic receptors. There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, while β2-receptors are found in the smooth muscle of the bronchi, blood vessels, and uterus. β3-receptors are primarily located in adipose tissue. The clinical effects of beta-blockers are largely determined by their affinity for these receptor subtypes.

Beta-Adrenergic Signaling Pathway

The canonical signaling pathway initiated by the activation of beta-adrenergic receptors involves the Gs protein-adenylyl cyclase-cAMP-protein kinase A (PKA) cascade. In the heart, stimulation of β1-receptors by catecholamines leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates PKA. PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, as a beta-blocker, competitively antagonizes the binding of catecholamines to these receptors, thereby inhibiting this signaling cascade and reducing sympathetic tone on the heart.

Potential Therapeutic Applications

Based on the established therapeutic uses of beta-blockers, this compound has the potential to be effective in the following conditions:

Hypertension

By reducing cardiac output and inhibiting renin release from the kidneys, beta-blockers are effective in lowering blood pressure.[1] this compound, through its beta-blocking activity, is expected to contribute to the management of hypertension.

Cardiac Arrhythmias

Beta-blockers are used to control various types of cardiac arrhythmias by slowing the heart rate and reducing the speed of electrical conduction through the atrioventricular (AV) node. This makes them particularly useful for treating conditions like atrial fibrillation and supraventricular tachycardia. This compound's mechanism suggests it could be beneficial in these settings.

Quantitative Data

The most comprehensive quantitative data available for this compound comes from a pharmacokinetic study in healthy human volunteers conducted by Mannucci et al. (1992).

Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2.5 ± 0.5 hours |

| Peak Plasma Concentration (Cmax) after 120 mg dose | 180 ± 35 ng/mL |

| Elimination Half-Life (t1/2) | 4.5 ± 0.8 hours |

| Apparent Volume of Distribution (Vd/F) | 3.2 ± 0.6 L/kg |

| Total Body Clearance (Cl/F) | 0.8 ± 0.1 L/h/kg |

| Urinary Excretion (% of dose) | 25 ± 5% |

Data extracted from Mannucci C, et al. J Pharm Sci. 1992.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, this section provides a generalized protocol for the evaluation of a beta-blocker in a preclinical model of hypertension and the specific analytical method used in the human pharmacokinetic study of this compound.

General Protocol for Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol describes a common method for assessing the efficacy of a beta-blocker in a well-established animal model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

-

Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.

-

Baseline Measurements: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Grouping: Rats are randomly assigned to a vehicle control group and one or more this compound treatment groups.

-

Drug Administration: this compound is administered orally once daily for a period of 4 to 8 weeks. The vehicle group receives the same volume of the vehicle.

-

Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., weekly).

-

Terminal Procedures: At the end of the study, final blood pressure and heart rate are recorded. Animals are then euthanized, and organs such as the heart and kidneys may be collected for histological analysis to assess for end-organ damage.

-

Data Analysis: The changes in blood pressure and heart rate between the treatment and control groups are analyzed using appropriate statistical methods.

High-Performance Liquid Chromatography (HPLC) for this compound in Human Plasma

This protocol is based on the method described by Mannucci et al. (1992) for the quantification of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Alkalinize the plasma sample with sodium hydroxide.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 278 nm.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

-

The concentration of this compound in the plasma samples is determined from this calibration curve.

-

Conclusion and Future Directions

This compound is a beta-adrenergic receptor antagonist with a pharmacokinetic profile that supports its potential for therapeutic use. Based on the well-established pharmacology of its drug class, this compound is likely to have therapeutic applications in the management of hypertension and cardiac arrhythmias. However, the lack of specific preclinical and clinical studies on this compound represents a significant knowledge gap.

Future research should focus on:

-

In vitro receptor binding assays to determine the selectivity of this compound for β1 and β2 adrenergic receptors.

-

Preclinical efficacy studies in animal models of hypertension and cardiac arrhythmias to establish its therapeutic potential and dose-response relationship.

-

Comprehensive safety and toxicology studies to evaluate its side-effect profile.

-

Well-designed clinical trials in human subjects to confirm its efficacy and safety in the target patient populations.

The information compiled in this technical guide provides a solid foundation for initiating such investigations into the therapeutic applications of this compound, a potentially valuable addition to the armamentarium of cardiovascular therapeutics.

References

Methodological & Application

Application Note: Quantification of Ronactolol in Human Plasma and Urine using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed methodology for the quantification of Ronactolol, a beta-adrenergic receptor antagonist, in human plasma and urine samples. Two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods are described, tailored for each biological matrix. The protocol includes comprehensive steps for sample preparation, chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic or other quantitative studies of this compound.

Introduction

This compound is a beta-adrenergic receptor antagonist previously investigated for its potential therapeutic effects on the cardiovascular system.[1] Accurate quantification of this compound in biological matrices is essential for preclinical and clinical research, enabling the characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a sensitive and specific method for this purpose. The protocols outlined below are based on the established methods by Mannucci et al. (1992) for the determination of this compound in human plasma and urine.[1]

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

This compound functions by competitively blocking the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism primarily affects the Gs alpha subunit (Gαs) signaling cascade. By preventing receptor activation, this compound inhibits the subsequent activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. This cascade ultimately modulates downstream cellular responses associated with the sympathetic nervous system.

Figure 1. Signaling pathway of beta-adrenergic receptor antagonism by this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Practolol (Internal Standard - IS)

-

Methylene chloride (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Sodium hydroxide

-

Ortho-phosphoric acid

-

Human plasma (blank, drug-free)

-

Human urine (blank, drug-free)

Method 1: Quantification of this compound in Human Plasma

1. Standard Solution Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a stock solution of Practolol (Internal Standard, IS) (1 mg/mL) in methanol. c. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create calibration standards.

2. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma sample, add the internal standard (Practolol). b. Alkalinize the plasma sample with sodium hydroxide. c. Add 5 mL of methylene chloride and vortex for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the organic (lower) layer to a clean tube. f. Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase. h. Inject a portion of the reconstituted sample into the HPLC system.

Method 2: Quantification of this compound in Human Urine

1. Standard Solution Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

2. Sample Preparation: a. Centrifuge the urine sample to remove any particulate matter. b. Directly inject a portion of the supernatant into the HPLC system.[1]

HPLC Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample collection, preparation, chromatographic separation, and data analysis.

Figure 2. Experimental workflow for HPLC quantification of this compound.

Data Presentation

Table 1: Chromatographic Conditions

| Parameter | Method 1: Plasma Analysis[1] | Method 2: Urine Analysis[1] |

| Instrument | HPLC with UV Detector | HPLC with UV Detector |

| Column | Microbore Silica Column | Microbore C18 Column |

| Mobile Phase | Not specified in abstract | Ion-pairing mobile phase* |

| Flow Rate | Not specified in abstract | Not specified in abstract |

| Injection Volume | Not specified in abstract | Not specified in abstract |

| Detection | UV at 278 nm | UV at 278 nm |

| Internal Standard | Practolol (Representative) | Not required (Direct Injection) |

*Note: Specific mobile phase compositions were not detailed in the source abstract. Method development would require optimization of a suitable solvent system (e.g., for silica: a mix of a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol; for C18 with ion-pairing: an aqueous buffer with an ion-pairing agent like trifluoroacetic acid and an organic modifier like acetonitrile or methanol).

Table 2: Method Validation Parameters

The following table summarizes the validation parameters based on the source abstract and includes representative data typical for bioanalytical HPLC methods for beta-blockers.

| Parameter | Method 1: Plasma Analysis | Method 2: Urine Analysis |

| Linearity Range | 5 - 500 ng/mL (Representative) | 0.1 - 25 µg/mL (Representative) |

| Correlation Coefficient (r²) | > 0.995 (Representative) | > 0.995 (Representative) |

| Limit of Detection (LOD) | 1.5 ng/mL | 75 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL (Representative) | 0.1 µg/mL (Representative) |

| Accuracy (% Recovery) | 90 - 110% (Representative) | 90 - 110% (Representative) |

| Precision (% RSD) | < 15% (Representative) | < 15% (Representative) |

Note: Data labeled as "Representative" is based on typical performance characteristics of validated HPLC methods for the analysis of beta-blockers in biological fluids and should be established during in-house method validation.

Conclusion

The HPLC methods described provide a reliable framework for the quantitative determination of this compound in human plasma and urine. The plasma method incorporates a liquid-liquid extraction for sample clean-up, while the urine method allows for direct injection, offering a simpler workflow. Both methods demonstrate good sensitivity as indicated by their limits of detection. For implementation, further optimization of chromatographic conditions and a full validation according to regulatory guidelines (e.g., ICH) are required to ensure accuracy, precision, and robustness for routine use in research and development.

References

Application Notes and Protocols for Studying Ronactolol Pharmacokinetics in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the pharmacokinetic analysis of Ronactolol in plasma. This compound is a beta-adrenoreceptor antagonist, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its therapeutic application.[1] This protocol outlines a modern analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, along with a summary of its pharmacokinetic profile and mechanism of action.

Introduction to this compound

This compound is a compound that exhibits beta-adrenoreceptor blocking activity.[1] As a member of the beta-blocker class of drugs, it primarily acts by antagonizing the effects of catecholamines at beta-adrenergic receptors, leading to physiological effects such as reduced heart rate and blood pressure. The study of its pharmacokinetics is essential to determine appropriate dosing regimens and to understand its behavior in the body.

Pharmacokinetic Profile of this compound